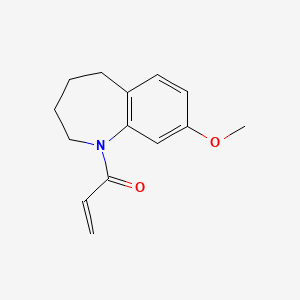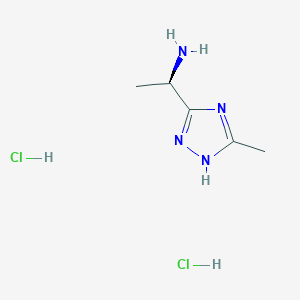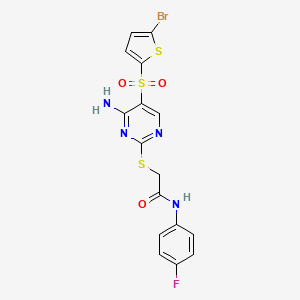
1-(8-Methoxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-Methoxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)prop-2-en-1-one is a chemical compound that has been widely researched for its potential therapeutic applications. This compound is also known as MEMB, and it belongs to the class of benzazepine derivatives.
Mechanism of Action
The exact mechanism of action of MEMB is not fully understood, but it is believed to act as a dopamine receptor agonist, which may explain its potential use in the treatment of Parkinson's disease. It is also thought to modulate the activity of other neurotransmitters, including serotonin and norepinephrine.
Biochemical and Physiological Effects:
Studies have shown that MEMB can increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its antidepressant and antipsychotic effects. It has also been shown to decrease the levels of inflammatory cytokines and oxidative stress markers, which may explain its anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using MEMB in lab experiments is that it has been extensively studied and has a well-documented synthesis method. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several potential future directions for research on MEMB. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use in the treatment of chronic pain. Further studies are needed to fully understand the mechanism of action of MEMB and to identify its potential therapeutic applications.
Synthesis Methods
MEMB can be synthesized using a variety of methods, including the reduction of 8-methoxy-2,3,4,5-tetrahydro-1-benzazepin-1-one and the condensation of 8-methoxy-2,3,4,5-tetrahydro-1-benzazepin-1-one with acetylacetone. The most common method for synthesizing MEMB is through the reaction of 8-methoxy-2,3,4,5-tetrahydro-1-benzazepin-1-one with ethyl acetoacetate in the presence of sodium ethoxide.
Scientific Research Applications
MEMB has been studied extensively for its potential therapeutic applications, including its use as an antidepressant, antipsychotic, and analgesic. It has also been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. In addition, MEMB has been shown to have anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
1-(8-methoxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-3-14(16)15-9-5-4-6-11-7-8-12(17-2)10-13(11)15/h3,7-8,10H,1,4-6,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVPXWRKSABCFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCCN2C(=O)C=C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2434173.png)
![Ethyl 2-oxospiro[3.5]nonane-7-carboxylate](/img/structure/B2434175.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2434177.png)
![N-{2-(4-Fluoro-phenyl)-1-[(pyridin-4-ylmethyl)-carbamoyl]-vinyl}-benzamide](/img/structure/B2434178.png)


![5-[4-(Dimethylamino)phenyl][1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine](/img/structure/B2434186.png)






